Penicisteck acid F
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Overview
Description
Penicisteck acid F is a marine-derived tanzanic acid derivative known for its potent inhibitory effects on nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). This compound is isolated from the fungus Penicillium steckii and has shown significant potential in inhibiting osteoclastogenesis, making it a promising candidate for osteoporosis research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Penicisteck acid F is synthesized from marine-derived tanzanic acid derivatives. The specific synthetic routes and reaction conditions are not extensively detailed in the available literature. it is known that the compound is derived from the natural product tanzawaic acid, which involves microbial fermentation processes using Penicillium steckii .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Penicillium steckii under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Penicisteck acid F undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of new derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions
Major Products: The major products formed from these reactions include various tanzanic acid derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Penicisteck acid F has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of tanzanic acid derivatives.
Biology: Investigated for its effects on cellular signaling pathways, particularly NF-κB signaling.
Medicine: Explored as a potential therapeutic agent for osteoporosis due to its ability to inhibit osteoclastogenesis.
Mechanism of Action
Penicisteck acid F exerts its effects by inhibiting the NF-κB signaling pathway. It decreases receptor activator of nuclear factor kappa-Β ligand (RANKL)-induced degradation of IκBα, prevents the nuclear translocation of NF-κB p65, and inhibits the activation and nuclear translocation of nuclear factor of activated T-cells cytoplasmic 1 (NFATc1). These actions result in the suppression of osteoclastogenesis and related mRNA expression .
Comparison with Similar Compounds
Penicisteck acid F is unique among tanzanic acid derivatives due to its potent NF-κB inhibitory activity. Similar compounds include:
- Tanzawaic acid A
- Tanzawaic acid B
- Tanzawaic acid C
- Eupenicisirenin C
These compounds also exhibit inhibitory effects on osteoclastogenesis but differ in their specific molecular targets and pathways .
Properties
Molecular Formula |
C18H24O3 |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(2E,4E)-5-[2-[(2R,4S)-5-hydroxy-4-methylpentan-2-yl]-6-methylphenyl]penta-2,4-dienoic acid |
InChI |
InChI=1S/C18H24O3/c1-13(12-19)11-15(3)17-9-6-7-14(2)16(17)8-4-5-10-18(20)21/h4-10,13,15,19H,11-12H2,1-3H3,(H,20,21)/b8-4+,10-5+/t13-,15+/m0/s1 |
InChI Key |
QJWQDNUJHNJRJI-YYFFUPGQSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@H](C)C[C@H](C)CO)/C=C/C=C/C(=O)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)CC(C)CO)C=CC=CC(=O)O |
Origin of Product |
United States |
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